5-Fluorouracil-15N2: A Technical Guide for Researchers
5-Fluorouracil-15N2: A Technical Guide for Researchers
An In-depth Examination of a Key Isotopic Tracer in Cancer Research and Drug Development
Introduction
5-Fluorouracil-15N2 is a stable isotope-labeled analog of the widely used antineoplastic drug, 5-Fluorouracil (5-FU). In this molecule, the two nitrogen atoms in the pyrimidine ring are replaced with the heavy isotope ¹⁵N. This isotopic substitution makes it an invaluable tool for researchers in various fields, particularly in pharmacology, drug metabolism, and cancer biology. The primary application of 5-Fluorouracil-15N2 is as an internal standard in quantitative mass spectrometry-based assays for the therapeutic drug monitoring of 5-FU. Its near-identical chemical and physical properties to the parent drug, coupled with its distinct mass, allow for precise and accurate quantification of 5-FU in biological matrices.
This technical guide provides a comprehensive overview of 5-Fluorouracil-15N2, including its chemical and physical properties, a detailed (proposed) synthesis protocol, its mechanism of action, and a representative experimental workflow for its application in metabolic tracer studies.
Chemical and Physical Properties
A summary of the key quantitative data for 5-Fluorouracil-15N2 is presented in the table below, facilitating easy comparison of its properties.
| Property | Value | Reference |
| Molecular Formula | C₄H₃F¹⁵N₂O₂ | [1] |
| Molecular Weight | 132.06 g/mol | [1] |
| Exact Mass | 132.01192529 Da | [2] |
| Appearance | Solid | [3] |
| Melting Point | 282-286 °C | [3] |
| Isotopic Purity | ≥98 atom % ¹⁵N | [1] |
| Solubility | Soluble in DMSO (Slightly), Methanol (Very Slightly, Heated), Water (Slightly) | [3] |
| InChI Key | GHASVSINZRGABV-AKZCFXPHSA-N | [2] |
| CAS Number | 68941-95-7 | [2] |
Experimental Protocols
Proposed Synthesis of 5-Fluorouracil-15N2
Materials:
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Methyl fluoroacetate
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Ethyl formate
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Sodium methoxide
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Toluene
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Methanol
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¹⁵N-labeled Urea ((¹⁵NH₂)₂CO)
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Concentrated Hydrochloric Acid
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Nitrogen gas
Procedure:
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Reaction Setup: A reaction vessel is charged with toluene and sodium methoxide under a nitrogen atmosphere.
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Condensation: A portion of ethyl formate is added dropwise to the stirred solution. Subsequently, a mixture of methyl fluoroacetate and the remaining ethyl formate is added dropwise while maintaining the reaction temperature. The mixture is stirred to allow for the condensation reaction to proceed, forming the sodium salt of 2-fluoro-3-hydroxy-acrylate methyl ester.
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Cyclization: Methanol and additional sodium methoxide are added to the reaction mixture. The temperature is then reduced, and ¹⁵N-labeled urea is added. This initiates the cyclization reaction to form the ¹⁵N-labeled 5-fluorouracil ring.
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Work-up: After the reaction is complete, the solvent is removed under reduced pressure. Water is added to the residue, and the mixture is cooled and stirred.
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Precipitation: The pH of the solution is carefully adjusted to 3-4 with concentrated hydrochloric acid to precipitate the 5-Fluorouracil-15N2.
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Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and dried to yield the final product. Further purification can be achieved by recrystallization.
Note: This is a proposed synthesis and would require optimization of reaction conditions, such as temperature, reaction time, and stoichiometry.
Quantification of 5-Fluorouracil in Plasma using HPLC-MS/MS with 5-Fluorouracil-15N2 as an Internal Standard
This protocol describes a typical application of 5-Fluorouracil-15N2.
Materials:
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Plasma samples from patients treated with 5-Fluorouracil
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5-Fluorouracil-15N2 (internal standard)
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Acetonitrile
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Formic acid
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Water (HPLC grade)
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HPLC system coupled with a tandem mass spectrometer (MS/MS)
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Reversed-phase C18 column
Procedure:
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Sample Preparation: To a known volume of plasma, a specific amount of 5-Fluorouracil-15N2 internal standard solution is added.
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Protein Precipitation: Proteins are precipitated by adding a solvent like acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
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Extraction: The supernatant containing 5-Fluorouracil and the internal standard is collected.
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LC-MS/MS Analysis: The extracted sample is injected into the HPLC-MS/MS system.
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Chromatographic Separation: A gradient elution is performed using a mobile phase consisting of water and acetonitrile with a small percentage of formic acid on a C18 column to separate 5-Fluorouracil from other plasma components.
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Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both 5-Fluorouracil and 5-Fluorouracil-15N2 are monitored.
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Quantification: A calibration curve is generated using known concentrations of unlabeled 5-Fluorouracil spiked into blank plasma and the fixed concentration of the internal standard. The concentration of 5-Fluorouracil in the patient samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Mechanism of Action
5-Fluorouracil-15N2, being structurally and functionally analogous to 5-Fluorouracil, is expected to follow the same metabolic pathways and exert its cytotoxic effects through identical mechanisms. 5-FU is a prodrug that is converted intracellularly into several active metabolites. These metabolites interfere with DNA and RNA synthesis, leading to cell death.
The primary mechanisms of action are:
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Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate. This complex inhibits the synthesis of thymidylate (dTMP) from deoxyuridine monophosphate (dUMP), leading to a depletion of thymidine triphosphate (dTTP), an essential precursor for DNA synthesis. The lack of dTTP results in "thymineless death" in rapidly dividing cancer cells.
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Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA in place of uridine triphosphate. This incorporation disrupts RNA processing and function, leading to errors in protein synthesis and cell death.
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Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and fragmentation.
Visualizations
Anabolic and Catabolic Pathways of 5-Fluorouracil
Caption: Metabolic pathways of 5-Fluorouracil.
Experimental Workflow for a 5-Fluorouracil-15N2 Metabolic Tracer Study
